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Compound of Interest

Compound Name: 4-Phenylpyridine-3-carbaldehyde

CAS No.: 46268-56-8

Cat. No.: B1601288

Get Quote

Technical Guide for Structural Elucidation & Characterization

Executive Summary
4-Phenylpyridine-3-carbaldehyde (CAS: 135033-89-9 / Derivative of 53063-42-2) is a critical

biaryl intermediate used extensively in the synthesis of fused nitrogen heterocycles, including

naphthyridines and isoquinolines, often targeting kinase inhibition pathways.[1][2]

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) of the molecule.[2]

Unlike simple pyridines, this compound exhibits unique steric strain between the C3-formyl and

C4-phenyl groups, resulting in specific "out-of-plane" twisting that diagnostic spectroscopists

must recognize to avoid misassignment.[2]

Structural Logic & Purity Assessment
Before analyzing spectra, one must understand the molecule's conformational behavior.[2] The

steric clash between the carbonyl oxygen (C3) and the ortho-protons of the phenyl ring (C4)

forces the phenyl ring to twist out of coplanarity with the pyridine ring.[2]
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Impact on NMR: This twist reduces the ring current anisotropy effect of the phenyl group on

the aldehyde proton, preventing the extreme shielding often seen in planar biaryls.[2]

Impact on Synthesis: Common impurities include 4-phenylpyridine (starting

material/decarbonylation product) and 4-chloronicotinaldehyde (precursor).[2]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5]
^1H NMR Characterization (400 MHz, CDCl₃)
The proton spectrum is defined by three distinct regions: the deshielded aldehyde, the electron-

poor pyridine protons, and the multiplet phenyl protons.[2]

Solvent Note: CDCl₃ is standard.[2] However, if hydration of the aldehyde is suspected (gem-

diol formation), switch to DMSO-d₆.[2]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Justification

10.05 Singlet (s) 1H -CHO

Diagnostic

aldehyde proton.

[2] Deshielded by

carbonyl

anisotropy.[2]

9.15 Singlet (s) 1H Py-H2

Most deshielded

aromatic proton

due to location

between

electronegative

N and electron-

withdrawing

C=O.[2]

8.78
Doublet (d, J=5.2

Hz)
1H Py-H6

Alpha to

Nitrogen; typical

pyridine chemical

shift.[2]

7.45 – 7.55 Multiplet (m) 5H Ph-H

Phenyl ring

protons.[2] Often

appear as

overlapping

multiplets due to

free rotation (on

NMR timescale).

[2]

7.35
Doublet (d, J=5.2

Hz)
1H Py-H5

Beta to Nitrogen.

[2] Couples with

H6. Shielded

relative to H2/H6.

[2]
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The H2 Singlet: The proton at position 2 is the "anchor" signal.[2] It appears as a sharp

singlet because it has no adjacent protons for vicinal coupling.[2] Its extreme downfield shift

(~9.15 ppm) confirms the 3-substitution pattern.[2]

The H5/H6 Coupling: The doublet at 8.78 ppm (H6) and 7.35 ppm (H5) share a characteristic

pyridine ortho coupling constant (J ≈ 5.0–5.5 Hz).[2]

Isomer Differentiation: In the regioisomer (4-phenylpyridine-2-carbaldehyde), the aldehyde

proton would likely show weak long-range coupling, and the aromatic pattern would shift

significantly.[2]

^13C NMR Characterization (100 MHz, CDCl₃)
The carbon spectrum confirms the skeleton via the carbonyl resonance and the number of

quaternary carbons.[2]

Chemical Shift (δ,
ppm)

Carbon Type Assignment Notes

190.5 C=O[2] Aldehyde
Key functional group

signal.[2][3][4]

153.2 CH Py-C2

Alpha to N, Alpha to

C=O.[2] Highly

deshielded.

152.8 CH Py-C6 Alpha to N.

149.5 C (Quat) Py-C4 Ipso to phenyl ring.[2]

136.8 C (Quat) Ph-C1' Ipso to pyridine.[2]

129.5 - 128.0 CH Ph-C
Phenyl ring carbons

(ortho/meta/para).[2]

127.5 C (Quat) Py-C3 Alpha to carbonyl.[2]

124.2 CH Py-C5 Beta to Nitrogen.[2]

Mass Spectrometry (MS) Fragmentation Logic
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Technique: EI-MS (70 eV) or ESI-MS (Positive Mode).[2] Molecular Formula: C₁₂H₉NO

Molecular Weight: 183.21 g/mol [2]

Fragmentation Pathway (EI)
The fragmentation is dominated by the stability of the aromatic pyridine core.[2]

Molecular Ion (M⁺):m/z183 (Base peak or high intensity).[2]

Loss of Hydrogen (M-1):m/z182. Formation of the acyl cation.[2]

Loss of CO (M-28):m/z155. This is the diagnostic transition. The loss of carbon monoxide

from the aldehyde yields the 4-phenylpyridine radical cation (m/z 155), which matches the

reference spectrum of 4-phenylpyridine exactly.[2]

Loss of HCN (M-28-27):m/z128. Fragmentation of the pyridine ring (loss of HCN from the

155 fragment), typical for pyridines.[2]

Molecular Ion (M+)
m/z 183

[C12H9NO]+

Acyl Cation (M-H)
m/z 182- H•

4-Phenylpyridine (M-CO)
m/z 155

[C11H9N]+

- CO (28 u)
Phenyl-cyclobutadiene cat.

m/z 128
- HCN (27 u)

Click to download full resolution via product page

Figure 1: Primary fragmentation pathway for 4-phenylpyridine-3-carbaldehyde in Electron

Ionization (EI) MS.

Vibrational Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]

The IR spectrum is used primarily to confirm the presence of the carbonyl group and the

absence of hydroxyl groups (which would indicate reduction to alcohol).[2]
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

3050 – 3010 C-H Stretch (sp²) Weak Aromatic protons.

2850 & 2750
C-H Stretch

(Aldehyde)
Weak/Med

"Fermi Doublet"

characteristic of

aldehydes.

1705 – 1695 C=O[2] Stretch Strong

Conjugated aldehyde.

[2] Lower than

aliphatic aldehydes

(1730) due to

conjugation with

pyridine.

1590, 1480 C=C / C=N Stretch Medium

Pyridine and Phenyl

ring skeletal

vibrations.

750, 690 C-H Bend (oop) Strong

Monosubstituted

phenyl ring diagnostic.

[2]

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution ^1H and ^13C spectra without hydration artifacts.

Solvent: Chloroform-d (CDCl₃) is preferred (99.8% D).[2]

Concentration:

^1H: 5–10 mg in 0.6 mL solvent.[2]

^13C: 20–30 mg in 0.6 mL solvent.[2]

Procedure:
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Weigh solid into a clean vial.

Add CDCl₃ and sonicate for 30 seconds to ensure full dissolution (biaryls can be slow to

dissolve).

Filter through a glass wool plug into the NMR tube if any turbidity remains.[2]

Critical Check: If the aldehyde peak at 10.05 ppm is small and a broad singlet appears

~6.0 ppm, the aldehyde has formed a hydrate.[2] Dry the sample under high vacuum and

switch to DMSO-d₆ or Acetone-d₆.[2]

Protocol B: GC-MS Verification
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[2]

Inlet Temp: 250°C.

Ramp: 100°C (hold 1 min) → 20°C/min → 300°C.

Expectation: 4-Phenylpyridine-3-carbaldehyde usually elutes after 4-phenylpyridine but

before fused byproducts.[2] Look for the m/z 183 parent peak.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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